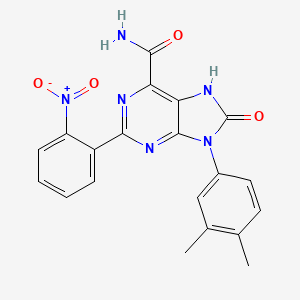

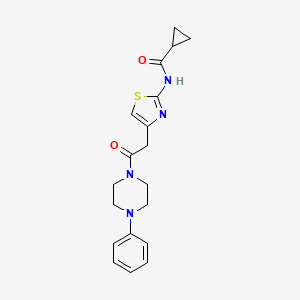

![molecular formula C17H15N5O3 B2984525 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 1705064-88-5](/img/structure/B2984525.png)

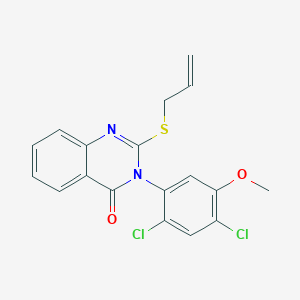

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Another study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution of 1-bromo-2- (aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by water displacement .科学的研究の応用

Hybrid and Bioactive Cocrystals of Pyrazinamide with Hydroxybenzoic Acids

A study explores the computational simulations of cocrystals of pyrazinamide with hydroxybenzoic acids, focusing on their structure, spectroscopic characteristics, potential applications, and noncovalent interactions. The research indicates that these cocrystals may exhibit inhibitory activity against Mycobacterium tuberculosis and could be formulated as new anti-tuberculosis drugs. Additionally, the cocrystals demonstrated good light harvesting efficiency, suggesting potential use in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).

Synthesis and Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

Another study details the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underlines the potential therapeutic applications of such derivatives in cancer treatment (Hassan et al., 2014).

Antimicrobial Activity of Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine, and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives

Research into the synthesis of pyrazole and its fused derivatives reveals their antimicrobial properties. The study showcases the potential of these compounds in developing new antimicrobial agents, highlighting their broad spectrum of activity against various pathogens (Abunada et al., 2008).

Enantioselective Synthesis and Functionalization of β-Alkoxy γ-Amino Aldehydes

A research project demonstrates the enantioselective synthesis of β-alkoxy γ-amino aldehydes through internal redox ring cleavage of carbohydrate-derived 1,2-oxazines. These findings suggest applications in organic synthesis, particularly in the development of stereoselective synthetic methods (Al-Harrasi & Reissig, 2005).

Antifungal Leads Targeting Succinate Dehydrogenase

A study on pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment showcases the design of novel antifungal leads targeting succinate dehydrogenase. The research emphasizes the importance of structural optimization in developing potent fungicides (Wang et al., 2020).

作用機序

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as nucleophilic attack and intramolecular aromatic electrophilic substitution

Biochemical Pathways

Compounds with similar structures have been implicated in various pathways, including the wnt/β-catenin pathway

Pharmacokinetics

The compound’s structure suggests potential for good bioavailability, given the presence of functional groups that may facilitate absorption and distribution

Result of Action

Compounds with similar structures have been shown to have various effects, such as suppression of hydrogen peroxide-induced apoptosis

特性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c23-17(14-8-18-5-6-19-14)21-12-7-20-22(9-12)10-13-11-24-15-3-1-2-4-16(15)25-13/h1-9,13H,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIAZCJFKMEWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

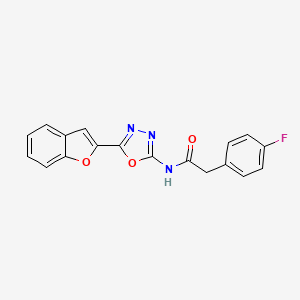

![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)

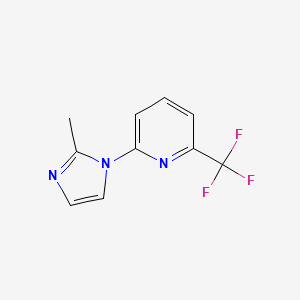

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)

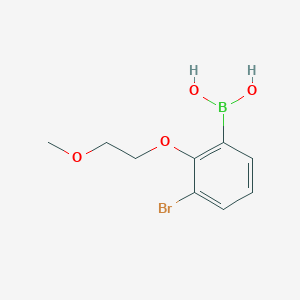

![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)